

# Spectroscopic data of (R)-4-(1-Hydroxyethyl)benzoic acid

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## Compound of Interest

Compound Name:	(R)-4-(1-Hydroxyethyl)benzoic acid
CAS No.:	125577-90-4
Cat. No.:	B3377064

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Spectroscopic Characterization and Analytical Workflows for **(R)-4-(1-Hydroxyethyl)benzoic Acid**

## Executive Summary

**(R)-4-(1-Hydroxyethyl)benzoic acid** is a highly specialized chiral building block utilized in advanced organic synthesis and pharmaceutical drug development. This whitepaper provides an in-depth, peer-level technical guide to its spectroscopic characterization (NMR, IR, MS) and outlines self-validating experimental workflows designed to ensure structural integrity and enantiomeric purity.

## Introduction & Structural Significance

**(R)-4-(1-Hydroxyethyl)benzoic acid**, identified by its CAS number 97364-15-3[1], is a para-substituted benzoic acid derivative featuring a chiral secondary alcohol at the benzylic position. With a molecular formula of C<sub>9</sub>H<sub>10</sub>O<sub>3</sub> and a molecular weight of 166.17 g/mol [2], this compound exhibits both strong hydrogen-bond donating and accepting capabilities, leading to a moderately high melting point of 138–139 °C. The compound is frequently employed as an

intermediate in the synthesis of active pharmaceutical ingredients (APIs), including specific cytochrome P450 inhibitors[1]. The stereochemical integrity of the (R)-enantiomer is paramount, necessitating rigorous analytical workflows to differentiate it from its (S)-counterpart and confirm its absolute configuration.

## Spectroscopic Characterization Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design: The selection of solvent is critical for the NMR analysis of carboxylic acids. Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) is the solvent of choice because its strong hydrogen-bonding capacity significantly reduces the proton exchange rate of both the carboxylic acid (-COOH) and the hydroxyl (-OH) groups. This allows these labile protons to be observed as distinct, quantifiable signals rather than the broad, featureless humps typical in protic solvents like Methanol-d<sub>4</sub>. Furthermore, slowing the exchange rate allows the benzylic methine proton (-CH) to couple with the hydroxyl proton, providing a diagnostic splitting pattern.

Table 1: <sup>1</sup>H NMR Assignments (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J)	Assignment
12.85	Broad singlet (br s)	1H	-	-COOH (Carboxylic acid)
7.88	Doublet (d)	2H	8.2 Hz	Aromatic H (ortho to -COOH)
7.45	Doublet (d)	2H	8.2 Hz	Aromatic H (ortho to -CH(OH)CH <sub>3</sub> )
5.25	Doublet (d)	1H	4.5 Hz	-OH (Secondary alcohol)
4.78	Multiplet (m)	1H	6.5, 4.5 Hz	-CH(OH)- (Benzylic methine)
1.32	Doublet (d)	3H	6.5 Hz	-CH <sub>3</sub> (Methyl group)

Table 2: <sup>13</sup>C NMR Assignments (100 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (ppm)	Carbon Type	Assignment
167.5	Quaternary (C=O)	Carboxylic acid carbonyl
152.1	Quaternary (Ar-C)	Aromatic C (para, attached to -CH(OH)CH <sub>3</sub> )
129.6	Methine (Ar-CH)	Aromatic C (ortho to -COOH)
129.2	Quaternary (Ar-C)	Aromatic C (attached to -COOH)
125.4	Methine (Ar-CH)	Aromatic C (ortho to -CH(OH)CH <sub>3</sub> )
68.2	Methine (-CH-)	Benzylic carbon
25.8	Primary (-CH <sub>3</sub> )	Methyl carbon

## Infrared (IR) Spectroscopy

Causality in Experimental Design: Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is preferred over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric moisture can obscure the critical 3300–2500 cm<sup>-1</sup> region. ATR-FTIR ensures the broad O-H stretches of the acid and alcohol are accurately captured without moisture interference.

Table 3: ATR-FTIR Key Assignments

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350	Broad, strong	O-H stretch (secondary alcohol)
3000–2600	Very broad, strong	O-H stretch (carboxylic acid)
1685	Strong, sharp	C=O stretch (conjugated carboxylic acid)
1605, 1575	Medium	C=C stretch (aromatic ring)
1280	Strong	C-O stretch (carboxylic acid)
1085	Strong	C-O stretch (secondary alcohol)
855	Strong	Out-of-plane C-H bend (para-disubstituted benzene)

## Mass Spectrometry (MS)

Causality in Experimental Design: Electrospray Ionization (ESI) in negative ion mode is highly effective for carboxylic acids, as they readily deprotonate to form stable [M-H]<sup>-</sup> ions. This minimizes background noise and prevents the complex sodium/potassium adduct formation commonly seen in positive ion mode.

Table 4: ESI-LC-MS/MS Data (Negative Mode)

m/z	Ion Type	Relative Abundance	Assignment / Loss
165	[M-H] <sup>-</sup>	100% (Base Peak)	Intact deprotonated molecule
147	[M-H - H <sub>2</sub> O] <sup>-</sup>	25%	Loss of water (18 Da)
121	[M-H - CO <sub>2</sub> ] <sup>-</sup>	60%	Loss of carbon dioxide (44 Da)

## Experimental Protocols & Self-Validating Workflows

### Protocol 1: NMR Acquisition & Enantiomeric Purity Validation

To ensure the sample is strictly the (R)-enantiomer and not a racemic mixture, standard 1D NMR is insufficient. We employ chiral derivatization using Mosher's acid chloride ((S)-MTPA-Cl) to form diastereomers, which possess distinct NMR chemical shifts. This creates a self-validating system where the presence of a single diastereomer mathematically proves enantiomeric purity.

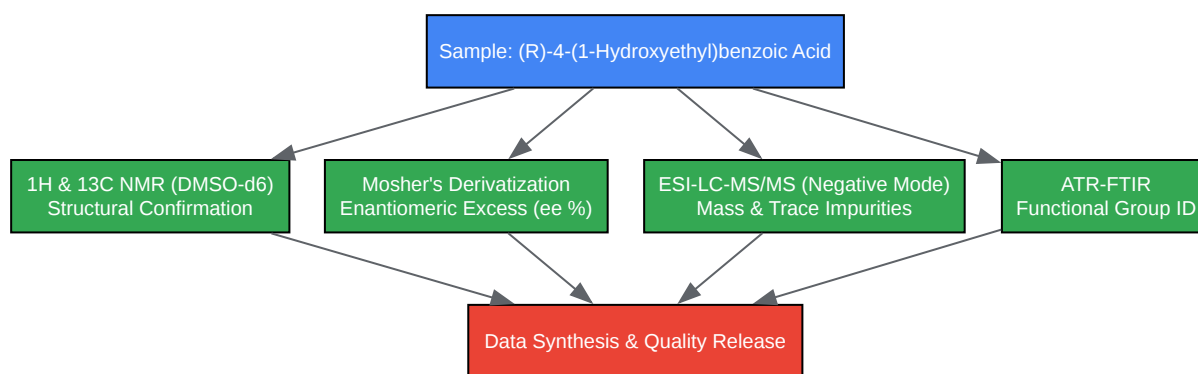
- Sample Preparation: Dissolve 5 mg of **(R)-4-(1-Hydroxyethyl)benzoic acid** in 0.5 mL of anhydrous Pyridine-d5.
- Derivatization: Add 2.0 equivalents of (S)-MTPA-Cl directly to the NMR tube.
- Incubation: Seal the tube and agitate gently. Allow the reaction to proceed at 25 °C for 30 minutes inside the NMR tube (in situ derivatization).
- Acquisition: Acquire a <sup>1</sup>H NMR spectrum (minimum 16 scans, relaxation delay d1 = 2.0 s).
- Validation: Analyze the methine proton (-CH) signal. A single set of peaks confirms enantiomeric purity. The presence of a second, shifted multiplet indicates contamination by the (S)-enantiomer. The integration ratio directly yields the diastereomeric excess (de), which correlates 1:1 to the enantiomeric excess (ee).

### Protocol 2: LC-MS/MS Analysis for Trace Impurities

- Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).
- Column Selection: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size) to ensure sharp peak shapes for polar aromatic acids.
- Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

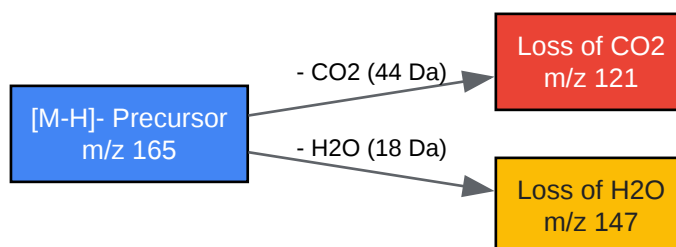
- MS Parameters: Set the ESI source to negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350 °C.
- Validation: Monitor the MRM transition 165 → 121 (Collision Energy: 15 eV). The self-validating aspect relies on the retention time matching a certified reference standard and the ion ratio of the fragments (121/147) remaining consistent across the chromatographic peak ( $\pm 15\%$  variance).

## Mechanistic & Logical Workflows



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Figure 1: Comprehensive analytical workflow for structural and chiral validation.



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Figure 2: Proposed ESI-MS/MS negative ion mode fragmentation pathways.

## Conclusion

The rigorous characterization of **(R)-4-(1-Hydroxyethyl)benzoic acid** requires a multi-modal spectroscopic approach. By leveraging the hydrogen-bonding properties of DMSO-d6 in NMR, avoiding moisture artifacts via ATR-FTIR, and utilizing negative-mode ESI-MS/MS, researchers can establish a robust, self-validating analytical profile. Furthermore, in situ Mosher's ester derivatization provides an elegant, definitive method to guarantee the stereochemical integrity of this crucial chiral building block.

## References

- Title: CAS 97364-15-3: 4-(1-hydroxyethyl)benzoic acid Source: CymitQuimica URL: [1](#)
- Title: 4-(1-Hydroxyethyl)benzoic acid | 97364-15-3 Source: Sigma-Aldrich URL: [Link](#)
- Title: 97364-15-3 | 4-(1-Hydroxyethyl)benzoic acid Source: ChemScene URL: [2](#)

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## Sources

- [1. CAS 97364-15-3: 4-\(1-hydroxyethyl\)benzoic acid \[cymitquimica.com\]](#)
- [2. chemscene.com \[chemscene.com\]](#)
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